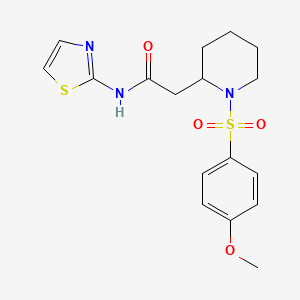
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the sulfonamide class, known for their diverse biological activities, including antibacterial, anti-inflammatory, and analgesic properties. The unique structural features of this compound, including the piperidine ring and thiazole moiety, contribute to its pharmacological profile.
Chemical Structure
The chemical formula for this compound is C17H21N3O4S2. The structure includes:
- A piperidine ring that is often associated with various biological activities.
- A sulfonamide group which enhances stability and solubility.
- A thiazole moiety that may contribute to its interaction with biological targets.
The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. For instance, the sulfonamide group is linked to antibacterial activity, while the thiazole component may enhance interaction with certain proteins involved in disease processes .
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For example, derivatives with sulfonamide groups have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may also demonstrate similar activity, potentially inhibiting bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .
Antifungal Activity
In addition to antibacterial effects, compounds in this class have been evaluated for antifungal properties. While specific data on this compound's antifungal activity is limited, related compounds have shown moderate to strong activity against fungal pathogens. This suggests a potential for broader therapeutic applications .
Anti-inflammatory and Analgesic Effects
The presence of the piperidine ring suggests possible anti-inflammatory and analgesic effects. Compounds with similar structures have been documented to exhibit these properties, indicating that this compound could be explored for pain management and inflammatory conditions.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Evaluation : A study evaluating a series of thiazole derivatives demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for some derivatives .
- Enzyme Inhibition : Another research effort focused on enzyme inhibition showed that sulfonamide derivatives effectively inhibited acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The IC50 values indicated strong inhibitory potential .
- Bovine Serum Albumin (BSA) Binding Studies : Binding studies have indicated that these compounds interact favorably with BSA, suggesting good bioavailability and potential for therapeutic use .
Data Table: Comparative Biological Activities
| Compound Name | Structure Features | Antibacterial Activity (MIC μg/mL) | Enzyme Inhibition (IC50 μM) | Notes |
|---|---|---|---|---|
| Compound A | Sulfonamide + Piperidine | 0.22 | 0.63 | Strong activity against E. coli |
| Compound B | Thiazole + Piperidine | 0.25 | 0.45 | Effective against S. aureus |
| Target Compound | This compound | TBD | TBD | Potential for broad-spectrum activity |
Eigenschaften
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-14-5-7-15(8-6-14)26(22,23)20-10-3-2-4-13(20)12-16(21)19-17-18-9-11-25-17/h5-9,11,13H,2-4,10,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYHYDXCBMOLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














